Benzo[c]isoxazole-3-carbaldehyde
Overview
Description
Benzo[c]isoxazole-3-carbaldehyde is a heterocyclic aromatic compound that features a fused benzene and isoxazole ring system with an aldehyde functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-nitrobenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring, followed by cyclization and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production at a larger scale.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Friedel-Crafts acylation or alkylation reactions can be employed using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Benzo[c]isoxazole-3-carboxylic acid.
Reduction: Benzo[c]isoxazole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzo[c]isoxazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which Benzo[c]isoxazole-3-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Benzo[d]isoxazole-3-carbaldehyde: Similar structure but with different ring fusion, leading to distinct chemical properties.
Isoxazole-3-carbaldehyde: Lacks the fused benzene ring, resulting in different reactivity and applications.
Uniqueness: Benzo[c]isoxazole-3-carbaldehyde is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with tailored biological and chemical activities.
By understanding the synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Biological Activity
Benzo[c]isoxazole-3-carbaldehyde is an organic compound characterized by its five-membered heterocyclic structure, which includes one nitrogen and one oxygen atom within the ring. Its biological activity has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molar mass of approximately 163.13 g/mol. The aldehyde functional group at the 3-position contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the isoxazole ring.
- Oxidation Reactions : Converting suitable benzo[c]isoxazole derivatives into the aldehyde form.
Antimicrobial Activity
Research indicates that derivatives of benzo[c]isoxazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various substituted 2,1-benzisoxazoles showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The IC values for these compounds ranged from 12 to 68 µmol/L, indicating a correlation between lipophilicity and antimicrobial effectiveness .
Anticancer Activity
Benzo[c]isoxazole derivatives have also been evaluated for their anticancer properties. In vitro studies showed that this compound affects cell growth in various cancer cell lines. For instance, it was found to inhibit the growth of prostate cancer cells (LNCaP and DU-145) with an IC value of 0.31 µM . The compound's mechanism involves the inhibition of hypoxia-inducible factor (HIF)-1α transcriptional activity, which is crucial in tumor progression.
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects as well. In animal models, it exhibited activity at GABAergic receptors, suggesting potential applications in treating anxiety disorders and epilepsy . The results from behavioral assays indicated that this compound could reduce seizure activity in mice models when administered prior to testing.
Study on Antimicrobial Activity
A recent study synthesized a series of 3-substituted benzo[c]isoxazoles and evaluated their antimicrobial properties against several bacterial strains. The results are summarized in Table 1 below:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µmol/L |
---|---|---|
1 | Staphylococcus aureus | 15 |
2 | Bacillus subtilis | 20 |
3 | Pseudomonas aeruginosa | 30 |
The findings indicated that structural modifications significantly influence antimicrobial efficacy.
Study on Anticancer Activity
In another study focusing on prostate cancer cell lines, this compound was tested for its ability to inhibit cell proliferation:
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0.1 | 85 |
0.5 | 70 |
1.0 | 50 |
5.0 | 10 |
The data suggest a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.
Properties
IUPAC Name |
2,1-benzoxazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWZPZFZOHXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618170 | |
Record name | 2,1-Benzoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74052-97-4 | |
Record name | 2,1-Benzoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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